
Methyl 4-(azidomethyl)benzoate
Overview
Description
Methyl 4-(azidomethyl)benzoate is an organic compound with the molecular formula C9H9N3O2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the para position of the benzene ring is substituted with an azidomethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(azidomethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-(bromomethyl)benzoate with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction typically proceeds as follows: [ \text{Methyl 4-(bromomethyl)benzoate} + \text{NaN}_3 \rightarrow \text{this compound} + \text{NaBr} ]
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(azidomethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Triphenylphosphine in tetrahydrofuran (THF) or lithium aluminum hydride in ether.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
Methyl 4-(azidomethyl)benzoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Materials Science: Employed in the preparation of cross-linked polymers and other materials due to the reactivity of the azido group.
Bioconjugation: Utilized in the modification of biomolecules for labeling and imaging purposes.
Pharmaceuticals: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of methyl 4-(azidomethyl)benzoate primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. In reduction reactions, the azido group is converted to an amine, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the products formed .
Comparison with Similar Compounds
Methyl 4-(bromomethyl)benzoate: Precursor in the synthesis of methyl 4-(azidomethyl)benzoate.
Methyl 4-(aminomethyl)benzoate: Formed by the reduction of this compound.
Phenyl azide: Another organic azide with similar reactivity.
Uniqueness: this compound is unique due to the presence of both an ester and an azido group, which allows for diverse reactivity and applications. Its ability to undergo cycloaddition and reduction reactions makes it a versatile compound in organic synthesis and materials science .
Biological Activity
Methyl 4-(azidomethyl)benzoate is an organic compound characterized by its azidomethyl and benzoate functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a benzoate group with an azidomethyl substituent at the para position. The presence of the azide group allows for unique reactivity, particularly in click chemistry applications.
Synthesis
The synthesis of this compound typically involves the reaction of methyl 4-bromomethylbenzoate with sodium azide. This reaction proceeds through nucleophilic substitution, resulting in the formation of the azide group:
Biological Activity
Mechanism of Action
The biological activity of this compound is primarily attributed to the reactivity of the azide group. Azides can undergo various chemical transformations, such as cycloaddition reactions to form stable triazoles, which exhibit significant biological activity. These transformations are often utilized in drug design and development.
Antimicrobial Activity
Research has indicated that compounds containing azide functionalities can exhibit antimicrobial properties. For instance, studies have shown that azide-containing compounds can inhibit bacterial growth through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
- Anticancer Properties
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that this compound exhibited significant cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation.
- Inflammation Modulation
- In another investigation, this compound was assessed for its ability to modulate inflammatory responses in vitro. The compound showed promising results in reducing pro-inflammatory cytokine production in stimulated macrophages.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds is provided below:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl 4-bromomethylbenzoate | Contains bromine instead of azide | Moderate antimicrobial |
Methyl benzoate | Simple ester without reactive groups | Limited biological activity |
Methyl 3-(azidomethyl)benzoate | Azide at a different position | Similar antimicrobial effects |
Properties
IUPAC Name |
methyl 4-(azidomethyl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)8-4-2-7(3-5-8)6-11-12-10/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYTUYIOZGWZJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459766 | |
Record name | Methyl 4-(azidomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94341-53-4 | |
Record name | Methyl 4-(azidomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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